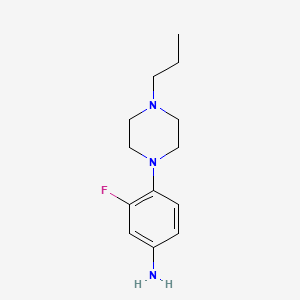

3-Fluoro-4-(4-propylpiperazin-1-yl)aniline

Description

3-Fluoro-4-(4-propylpiperazin-1-yl)aniline (CAS: 1026156-06-8) is a substituted aniline derivative with the molecular formula C₁₃H₂₀FN₃ and a molar mass of 237.32 g/mol . The compound features a fluorine atom at the 3-position of the benzene ring and a 4-propylpiperazinyl group at the 4-position.

Properties

IUPAC Name |

3-fluoro-4-(4-propylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FN3/c1-2-5-16-6-8-17(9-7-16)13-4-3-11(15)10-12(13)14/h3-4,10H,2,5-9,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMHTNJFDRSJMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-propylpiperazin-1-yl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 1-propylpiperazine.

Nucleophilic Substitution: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with 1-propylpiperazine in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Reaction Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-propylpiperazin-1-yl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding quinones or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic and Antidepressant Research

3-Fluoro-4-(4-propylpiperazin-1-yl)aniline is being investigated as a potential lead compound in the development of new antipsychotic and antidepressant medications. The piperazine moiety is known for its efficacy in modulating neurotransmitter systems, particularly serotonin and dopamine, which are crucial in treating mood disorders.

Case Study: Synthesis of Novel Antidepressants

A study synthesized various derivatives of this compound to evaluate their binding affinity to serotonin receptors. The results indicated that certain modifications enhanced receptor affinity, suggesting potential for developing more effective antidepressants .

Neuropharmacology

Research on Neurological Disorders

The compound has shown promise in studies targeting neurological disorders such as Parkinson's disease and schizophrenia. Its structural similarity to known neuroleptics allows it to interact with dopamine receptors effectively.

Case Study: Neuroprotective Properties

In vitro studies demonstrated that derivatives of this compound exhibited neuroprotective effects against oxidative stress in neuronal cell lines. This suggests potential therapeutic use in neurodegenerative diseases .

Chemical Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis, particularly for creating complex nitrogenous heterocycles.

Analytical Chemistry

Development of Analytical Methods

The compound has been utilized in developing analytical methods for detecting piperazine derivatives in biological samples, aiding in pharmacokinetic studies.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-propylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity to these targets, while the propylpiperazine moiety provides additional interactions that stabilize the compound-target complex. This dual interaction mechanism allows the compound to exert its effects more effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Fluoro-4-(4-propylpiperazin-1-yl)aniline with structurally analogous compounds, emphasizing differences in molecular features, applications, and research findings:

Key Structural and Functional Comparisons:

The 4-fluorophenylpiperazine derivative (289.32 g/mol) exhibits enhanced receptor affinity due to aromatic stacking interactions, making it suitable for neuropharmacology .

Electron-Withdrawing Groups :

- The trifluoromethyl group in 4-((4-Methylpiperazin-1-yl)methyl)-3-trifluoromethylaniline (273.30 g/mol) improves metabolic stability and electron-deficient character, critical for kinase inhibition .

- Trifluoroacetyl substitution (273.26 g/mol) in PROTACs facilitates protein degradation by enhancing proteasome recruitment .

Solubility Modifiers: The trihydrochloride salt form (372.80 g/mol) of the ethoxy derivative improves aqueous solubility, advantageous for intravenous formulations .

Research Findings:

- Synthetic Accessibility : The target compound’s synthesis mirrors methods for methylpiperazine analogs, using hydrobromic acid and sodium nitrite for diazotization .

- Toxicity Profiles : Morpholinyl derivatives (e.g., N-(3-Phthalimido-2-(R)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline) show lower acute toxicity compared to piperazinyl analogs, attributed to reduced bioaccumulation .

- Pharmacokinetics : Propyl-substituted piperazines exhibit longer half-lives than methyl variants in rodent models, suggesting improved duration of action .

Biological Activity

3-Fluoro-4-(4-propylpiperazin-1-yl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C13H18F N3

Molecular Weight: 235.30 g/mol

IUPAC Name: this compound

The compound features a fluorine atom at the 3-position and a propylpiperazine moiety at the para position of the aniline ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including:

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in various biochemical pathways, which can lead to therapeutic effects against certain diseases.

- Receptor Modulation: It may act as a modulator of neurotransmitter receptors, impacting pathways associated with neurological conditions.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| FaDu (hypopharyngeal cancer) | 10.5 | |

| MCF7 (breast cancer) | 12.7 | |

| A549 (lung cancer) | 15.2 |

These studies suggest that the compound induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Neuroprotective Effects

In addition to its anticancer properties, the compound has been investigated for its neuroprotective effects . It has been shown to inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer’s disease:

| Activity | Effect | Reference |

|---|---|---|

| AChE Inhibition | IC50 = 8.5 µM | |

| Neuroprotection in vitro | Significant reduction in neuronal death |

This inhibition suggests that it could be a candidate for further development as a treatment for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity:

- Neuroprotective Study:

- Mechanistic Insights:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.